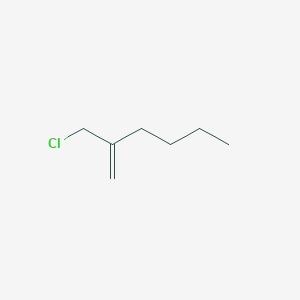
2-(Chloromethyl)hex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)hex-1-ene is an organic compound with the molecular formula C7H13Cl It is a derivative of hexene, where a chlorine atom is attached to the second carbon of the hex-1-ene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)hex-1-ene can be synthesized through several methods. One common approach involves the chlorination of hex-1-ene. This reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radical adds to the double bond of hex-1-ene, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)hex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl), resulting in the formation of dihalides or haloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding epoxides or diols.
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HCl, HBr) in organic solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Alcohols, amines.
Addition: Dihalides, haloalkanes.
Oxidation: Epoxides, diols.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)hex-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, through covalent attachment, aiding in the study of biological processes.
Industry: this compound is used in the production of specialty chemicals, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)hex-1-ene depends on the type of reaction it undergoes. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles, forming a carbocation intermediate, which is then attacked by a nucleophile.
Comparación Con Compuestos Similares
2-(Chloromethyl)hex-1-ene can be compared with other similar compounds, such as:
2-Chloro-1-hexene: Similar in structure but with the chlorine atom attached to the first carbon.
2-(Bromomethyl)hex-1-ene: Similar but with a bromine atom instead of chlorine.
Hex-1-ene: The parent compound without the chloromethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of both a double bond and a chloromethyl group, allowing it to participate in a wide range of chemical reactions.
Propiedades
Fórmula molecular |
C7H13Cl |
|---|---|
Peso molecular |
132.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)hex-1-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-4-5-7(2)6-8/h2-6H2,1H3 |
Clave InChI |
MJTZJPJZEOUUIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



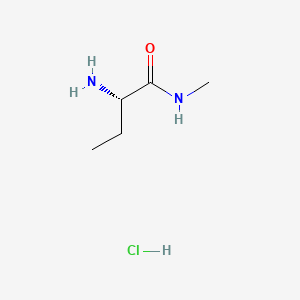
![5-tert-butyl-N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-4,5-dihydro-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B13551665.png)
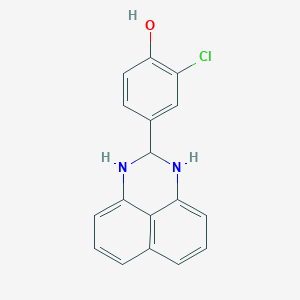
![Tert-butyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13551676.png)

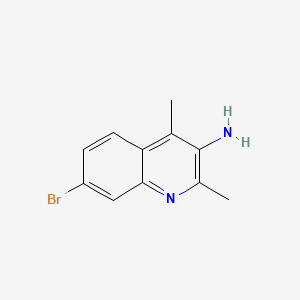
![3-Azido-8-azabicyclo[3.2.1]octane](/img/structure/B13551703.png)

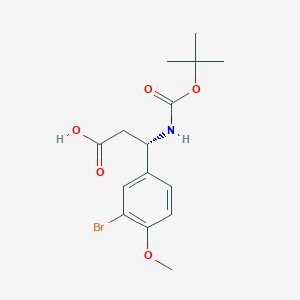
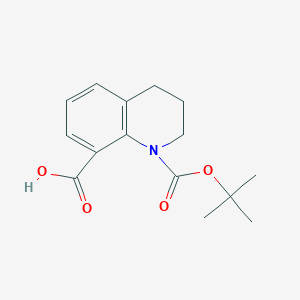
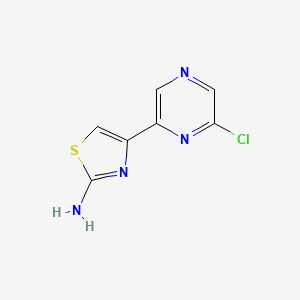
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminehydrochloride](/img/structure/B13551735.png)
